molecular formula C17H22ClN3O B12788934 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride CAS No. 133306-09-9

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride

Cat. No.: B12788934
CAS No.: 133306-09-9
M. Wt: 319.8 g/mol
InChI Key: BGAKCMGIKWQSEU-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoline core, followed by the introduction of the butyl and isopropyl groups. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of pharmaceutical and material applications.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazo(4,5-c)quinolin-4-one derivatives with different substituents.
  • Other imidazoquinoline-based compounds with varying biological activities.

Uniqueness

What sets 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(1-methylethyl)-, monohydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

133306-09-9

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

5-butyl-1-propan-2-ylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C17H21N3O.ClH/c1-4-5-10-19-14-9-7-6-8-13(14)16-15(17(19)21)18-11-20(16)12(2)3;/h6-9,11-12H,4-5,10H2,1-3H3;1H

InChI Key

BGAKCMGIKWQSEU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C(C)C.Cl

Origin of Product

United States

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